4-(bromomethyl)-1-isobutyl-3-(trifluoromethyl)-1H-pyrazole
CAS No.: 2092065-69-3
Cat. No.: VC3150773
Molecular Formula: C9H12BrF3N2
Molecular Weight: 285.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2092065-69-3 |
|---|---|
| Molecular Formula | C9H12BrF3N2 |
| Molecular Weight | 285.1 g/mol |
| IUPAC Name | 4-(bromomethyl)-1-(2-methylpropyl)-3-(trifluoromethyl)pyrazole |
| Standard InChI | InChI=1S/C9H12BrF3N2/c1-6(2)4-15-5-7(3-10)8(14-15)9(11,12)13/h5-6H,3-4H2,1-2H3 |
| Standard InChI Key | ZLYFEVXEUGJOIT-UHFFFAOYSA-N |
| SMILES | CC(C)CN1C=C(C(=N1)C(F)(F)F)CBr |
| Canonical SMILES | CC(C)CN1C=C(C(=N1)C(F)(F)F)CBr |
Introduction
Structure and Physical Properties
Molecular Structure
4-(bromomethyl)-1-isobutyl-3-(trifluoromethyl)-1H-pyrazole consists of a five-membered pyrazole ring with three key substituents strategically positioned for optimal reactivity and functionality. The molecular formula is C9H11BrF3N2, with a calculated molecular weight of approximately 285.1 g/mol. The spatial arrangement of these functional groups creates a molecule with unique chemical and physical characteristics.
The bromomethyl group at position 4 serves as a reactive handle, providing opportunities for various chemical transformations through nucleophilic substitution reactions. The isobutyl substituent at the N1 position contributes to the lipophilicity of the molecule, while the trifluoromethyl group at position 3 enhances metabolic stability and alters the electronic distribution within the pyrazole ring.
Physical Characteristics
Based on structural comparisons with similar pyrazole derivatives, 4-(bromomethyl)-1-isobutyl-3-(trifluoromethyl)-1H-pyrazole likely exists as a crystalline solid at room temperature. The presence of the trifluoromethyl group typically increases the compound's lipophilicity and reduces its water solubility, while the bromomethyl group may contribute to a slightly higher melting point compared to non-brominated analogs.
Table 2.1: Predicted Physical Properties of 4-(bromomethyl)-1-isobutyl-3-(trifluoromethyl)-1H-pyrazole
| Property | Predicted Value | Basis for Prediction |
|---|---|---|
| Physical State | Crystalline solid | Common for similar pyrazole derivatives |
| Color | White to off-white | Typical for halogenated pyrazoles |
| Melting Point | 85-120°C | Based on related compounds |
| Solubility | High in organic solvents (DMSO, acetonitrile, chloroform); Low in water | Common for fluorinated and brominated heterocycles |
| Partition Coefficient (LogP) | 3.5-4.2 | Estimated from structural components |
| Molecular Weight | 285.1 g/mol | Calculated from molecular formula |
Spectroscopic Characteristics
The spectroscopic profile of 4-(bromomethyl)-1-isobutyl-3-(trifluoromethyl)-1H-pyrazole would exhibit distinctive features that can aid in its identification and characterization. The nuclear magnetic resonance (NMR) spectrum would show characteristic signals for the pyrazole proton, bromomethyl group, and isobutyl substituent, while the presence of the trifluoromethyl group would produce a distinctive signal in the 19F NMR spectrum.
The infrared (IR) spectrum would display characteristic absorption bands for the C-H, C=N, C=C, C-F, and C-Br bonds, providing valuable information about the functional groups present in the molecule. Mass spectrometry would reveal a distinctive fragmentation pattern, with isotope patterns characteristic of bromine-containing compounds.
Synthesis Methodologies
Retrosynthetic Analysis
The synthesis of 4-(bromomethyl)-1-isobutyl-3-(trifluoromethyl)-1H-pyrazole can be approached through several retrosynthetic pathways. One efficient strategy involves the formation of the pyrazole core followed by sequential functionalization to introduce the desired substituents. The trifluoromethyl group is typically incorporated during the initial pyrazole formation, while the isobutyl and bromomethyl groups can be introduced through subsequent transformations.
Pyrazole Ring Formation
The core pyrazole structure can be constructed using a condensation reaction between a hydrazine derivative and a trifluoromethyl-containing 1,3-dicarbonyl compound. For example, the reaction between hydrazine and 4,4,4-trifluoroacetoacetate would yield a 3-trifluoromethylpyrazole, which can serve as a key intermediate in the synthesis.
N-Alkylation
The isobutyl group can be introduced through selective N-alkylation of the pyrazole nitrogen using isobutyl bromide or isobutyl tosylate in the presence of a suitable base such as potassium carbonate or sodium hydride. This reaction typically proceeds with good regioselectivity, predominantly alkylating the more nucleophilic N1 position.
Table 3.1: Key Reaction Conditions for the Synthesis of 4-(bromomethyl)-1-isobutyl-3-(trifluoromethyl)-1H-pyrazole
| Synthetic Step | Reagents | Conditions | Expected Yield (%) |
|---|---|---|---|
| Pyrazole Formation | Ethyl 4,4,4-trifluoroacetoacetate, Hydrazine | Ethanol, reflux, 4-6 h | 65-75 |
| N-Alkylation | Isobutyl bromide, K2CO3 | Acetone or DMF, 60-80°C, 12-24 h | 70-85 |
| C4-Methylation | Lithiated pyrazole, Methyl iodide | THF, -78°C to RT, 4-6 h | 65-75 |
| Radical Bromination | 4-methyl derivative, NBS, AIBN | CCl4 or benzene, reflux, 3-4 h | 75-85 |
Purification Methods
The purification of 4-(bromomethyl)-1-isobutyl-3-(trifluoromethyl)-1H-pyrazole typically involves a combination of techniques, including recrystallization from appropriate solvent systems (e.g., hexane/ethyl acetate), column chromatography on silica gel using gradient elution, and potentially distillation under reduced pressure for larger-scale preparations. The purity of the final product can be assessed using analytical techniques such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and elemental analysis.
Chemical Reactivity
Reactive Centers
4-(bromomethyl)-1-isobutyl-3-(trifluoromethyl)-1H-pyrazole contains several reactive centers that can participate in various chemical transformations. Understanding these reactive sites is crucial for predicting the compound's behavior in chemical reactions and for designing synthetic pathways to derivative compounds.
| Reaction Type | Reagents | Conditions | Expected Product |
|---|---|---|---|
| Nucleophilic Substitution | Sodium azide | DMF, 60°C, 8-12 h | 4-(azidomethyl) derivative |
| Nucleophilic Substitution | Morpholine, K2CO3 | Acetonitrile, RT, 24 h | 4-(morpholinomethyl) derivative |
| Suzuki Coupling | Phenylboronic acid, Pd(PPh3)4, K2CO3 | Dioxane/water, 80°C, 6-8 h | 4-benzyl derivative |
| Wittig Reaction | PPh3, then base and aldehyde | 1. THF, reflux; 2. Base, aldehyde | 4-alkenyl derivative |
| Etherification | Sodium alkoxide | THF, RT to 50°C, 12 h | 4-(alkoxymethyl) derivative |
Applications in Medicinal Chemistry
Structure-Activity Relationships
The structure-activity relationships associated with pyrazole derivatives provide insights into the potential biological activity of 4-(bromomethyl)-1-isobutyl-3-(trifluoromethyl)-1H-pyrazole. The trifluoromethyl group at position 3 is known to enhance metabolic stability and alter the electronic properties of the pyrazole ring, potentially influencing binding interactions with biological targets. The isobutyl group at N1 contributes to lipophilicity, which can impact membrane permeability and binding to hydrophobic pockets in target proteins.
Applications in Agrochemistry
Pesticidal Activity
Halogenated pyrazole derivatives have demonstrated significant activity against various agricultural pests, including insects, fungi, and weeds. The trifluoromethyl group, in particular, has been associated with enhanced pesticidal activity in numerous agrochemical products. 4-(bromomethyl)-1-isobutyl-3-(trifluoromethyl)-1H-pyrazole could serve as a valuable intermediate in the synthesis of novel agrochemicals with improved efficacy and environmental profiles.
Fungicidal and Insecticidal Properties
Derivatives of 4-(bromomethyl)-1-isobutyl-3-(trifluoromethyl)-1H-pyrazole may exhibit fungicidal or insecticidal properties through various mechanisms, including disruption of cell membrane integrity, inhibition of specific enzymes, or interference with chitin biosynthesis. The structural features of this compound allow for the systematic modification of its properties to optimize activity against specific target organisms while minimizing effects on non-target species.
Analytical Characterization
Spectroscopic Identification
The unambiguous identification and characterization of 4-(bromomethyl)-1-isobutyl-3-(trifluoromethyl)-1H-pyrazole can be achieved through a combination of spectroscopic techniques. Nuclear magnetic resonance (NMR) spectroscopy provides detailed information about the hydrogen and carbon environments within the molecule, while infrared (IR) spectroscopy can confirm the presence of specific functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The 1H NMR spectrum of 4-(bromomethyl)-1-isobutyl-3-(trifluoromethyl)-1H-pyrazole would show characteristic signals, including:
-
A singlet for the pyrazole C5-H proton at approximately δ 7.5-8.0 ppm
-
A singlet for the bromomethyl (CH2Br) protons at approximately δ 4.5-4.8 ppm
-
A complex pattern for the isobutyl group, including a doublet for the methyl groups (δ 0.8-1.0 ppm), a multiplet for the CH proton (δ 2.0-2.3 ppm), and a doublet for the CH2 group (δ 3.8-4.1 ppm)
The 13C NMR spectrum would display signals for all nine carbon atoms, including a quartet for the trifluoromethyl carbon due to C-F coupling. The 19F NMR would show a characteristic singlet for the trifluoromethyl group at approximately δ -60 to -65 ppm.
Infrared (IR) Spectroscopy
The IR spectrum would exhibit absorption bands characteristic of the functional groups present in the molecule, including:
-
C-H stretching vibrations for the aliphatic groups (2850-3000 cm-1)
-
C=N and C=C stretching vibrations for the pyrazole ring (1400-1600 cm-1)
-
C-F stretching vibrations for the trifluoromethyl group (1100-1350 cm-1)
-
C-Br stretching vibrations for the bromomethyl group (550-650 cm-1)
Mass Spectrometry
Mass spectrometry is particularly valuable for confirming the molecular weight and elemental composition of 4-(bromomethyl)-1-isobutyl-3-(trifluoromethyl)-1H-pyrazole. The molecular ion would exhibit a characteristic isotope pattern due to the presence of bromine, with two peaks of approximately equal intensity at m/z 285 and 287, corresponding to the 79Br and 81Br isotopes, respectively. Fragmentation patterns would include loss of the bromomethyl group, cleavage of the isobutyl group, and fragmentation of the pyrazole ring.
| Spectroscopic Technique | Expected Key Features | Diagnostic Value |
|---|---|---|
| 1H NMR | Singlet at δ 7.5-8.0 ppm (pyrazole H), Singlet at δ 4.5-4.8 ppm (CH2Br) | Confirms structure and purity |
| 13C NMR | 9 distinct carbon signals, Quartet for CF3 carbon | Confirms carbon skeleton |
| 19F NMR | Singlet at δ -60 to -65 ppm | Confirms trifluoromethyl group |
| IR | Bands at 1100-1350 cm-1 (C-F), 550-650 cm-1 (C-Br) | Confirms functional groups |
| Mass Spectrometry | Molecular ion peaks at m/z 285/287 | Confirms molecular weight and bromine presence |
Structure-Property Relationships
Electronic Effects
The electronic properties of 4-(bromomethyl)-1-isobutyl-3-(trifluoromethyl)-1H-pyrazole are significantly influenced by the trifluoromethyl group at position 3. This strongly electron-withdrawing group reduces the electron density in the pyrazole ring, particularly at positions 3 and 4. The electronic effect of the trifluoromethyl group influences the reactivity of the bromomethyl group, making it more susceptible to nucleophilic attack due to the enhanced polarization of the C-Br bond.
Steric Effects
The isobutyl group at position 1 introduces significant steric bulk at one end of the molecule, which can influence the molecule's three-dimensional conformation and its interactions with other molecules or biological targets. The steric hindrance provided by the isobutyl group can also affect the reactivity of nearby functional groups, potentially leading to regioselective reactions at less hindered sites.
Physicochemical Properties
The combination of the lipophilic isobutyl and trifluoromethyl groups with the polar bromomethyl functionality gives 4-(bromomethyl)-1-isobutyl-3-(trifluoromethyl)-1H-pyrazole a balanced hydrophilic-lipophilic profile. This balance is crucial for drug-like properties, as it can influence membrane permeability, solubility, and protein binding. The presence of the trifluoromethyl group typically enhances lipophilicity and metabolic stability, while the bromomethyl group provides a site for polar interactions.
Table 8.1: Structure-Property Relationships in 4-(bromomethyl)-1-isobutyl-3-(trifluoromethyl)-1H-pyrazole
| Structural Feature | Effect on Properties | Implications for Applications |
|---|---|---|
| Trifluoromethyl at C3 | Electron-withdrawing, Increased lipophilicity, Metabolic stability | Enhanced bioavailability, Longer half-life in biological systems |
| Bromomethyl at C4 | Reactive electrophilic center, Moderate polarity | Versatile synthetic handle, Potential for covalent binding to targets |
| Isobutyl at N1 | Increased lipophilicity, Steric bulk | Enhanced membrane permeability, Selective binding to hydrophobic pockets |
Comparison with Related Compounds
Structural Analogs
To better understand the unique features of 4-(bromomethyl)-1-isobutyl-3-(trifluoromethyl)-1H-pyrazole, it is valuable to compare it with structurally related compounds. This comparison highlights the effects of specific structural modifications on physical properties, reactivity, and potential applications.
Comparison with 4-Bromo-1-isobutyl-3-(trifluoromethyl)-1H-pyrazole
4-Bromo-1-isobutyl-3-(trifluoromethyl)-1H-pyrazole differs from the target compound by having a bromine atom directly attached to the pyrazole ring at position 4, rather than a bromomethyl group. This structural difference significantly impacts reactivity, as the C-Br bond in the 4-bromo analog is less reactive toward nucleophilic substitution due to the sp2 hybridization of the carbon atom and the resonance stabilization provided by the aromatic ring.
Comparison with 4-(bromomethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole
4-(bromomethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole has a methyl group at position 1 instead of an isobutyl group. This structural difference reduces the lipophilicity and steric bulk of the molecule, potentially affecting its solubility, membrane permeability, and binding interactions with biological targets.
Table 9.1: Comparison of 4-(bromomethyl)-1-isobutyl-3-(trifluoromethyl)-1H-pyrazole with Related Compounds
| Compound | Key Structural Differences | Effect on Properties | Effect on Reactivity |
|---|---|---|---|
| 4-(bromomethyl)-1-isobutyl-3-(trifluoromethyl)-1H-pyrazole | Reference compound | - | - |
| 4-Bromo-1-isobutyl-3-(trifluoromethyl)-1H-pyrazole | Br at C4 instead of CH2Br | Lower molecular weight, Different electronic distribution | Less reactive at C4 position toward nucleophiles |
| 4-Methyl-1-isobutyl-3-(trifluoromethyl)-1H-pyrazole | CH3 at C4 instead of CH2Br | Lower molecular weight, Less polar | No reactive handle at C4 for nucleophilic substitution |
| 4-(bromomethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole | CH3 at N1 instead of isobutyl | Lower lipophilicity, Smaller molecular volume | Similar reactivity at bromomethyl group |
Functional Group Effects
| Aspect | Recommendations | Rationale |
|---|---|---|
| Personal Protection | Chemical-resistant gloves, Safety goggles, Lab coat | Protection against potential skin contact and eye exposure |
| Handling | Use in fume hood, Avoid dust formation | Prevention of inhalation and respiratory exposure |
| Storage | Tightly closed container, Cool and dry place | Prevention of degradation and reaction with moisture |
| Incompatibilities | Strong oxidizers, Strong bases, Reducing agents | Prevention of potentially hazardous reactions |
| Disposal | Hazardous waste disposal according to regulations | Prevention of environmental contamination |
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